1-(2-Fluoro-benzyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid
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Overview
Description
1-(2-Fluoro-benzyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid is a fluorinated heterocyclic compound. The presence of the fluorine atom in its structure enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-benzyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluoro-benzyl Group: The fluoro-benzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-benzyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use halides and strong bases.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have different chemical and biological properties.
Scientific Research Applications
1-(2-Fluoro-benzyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-benzyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to target proteins, leading to the modulation of biological pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Imidazoles: These compounds also contain a fluorine atom and have similar chemical properties.
Fluorinated Benzimidazoles: These compounds share the benzene ring structure with a fluorine atom, making them chemically similar.
Uniqueness
1-(2-Fluoro-benzyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid is unique due to its specific combination of a pyridazine ring, a fluoro-benzyl group, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-oxopyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-9-4-2-1-3-8(9)7-15-11(16)6-5-10(14-15)12(17)18/h1-6H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQGZKLEJCARHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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